Product packaging for 2-Hydroxytestosterone(Cat. No.:)

2-Hydroxytestosterone

Cat. No.: B1264705
M. Wt: 304.4 g/mol
InChI Key: ZOIPFFUVGMVQGE-GBMNOFRWSA-N
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Description

Contextualization of Testosterone (B1683101) Biotransformation in Mammalian Systems

Testosterone, the principal male sex hormone, undergoes extensive biotransformation in various mammalian tissues, primarily the liver. nih.gov This metabolic processing is crucial for regulating the hormone's biological activity, duration of action, and elimination from the body. The biotransformation of testosterone is a complex process involving multiple enzymatic pathways, including oxidation, reduction, and conjugation. nih.gov Key reactions include the oxidation of the 17β-hydroxyl group to form androstenedione (B190577), and the reduction of the A-ring to produce 5α- and 5β-reduced metabolites like dihydrotestosterone (B1667394) (DHT). researchgate.netwikipedia.org These metabolic conversions are not merely for degradation; they generate a diverse array of steroid molecules, each with its own unique biological profile. nih.gov

Significance of Hydroxylation in Steroid Homeostasis and Metabolic Diversification

Hydroxylation, the addition of a hydroxyl (-OH) group to a steroid nucleus, is a fundamental reaction in steroid metabolism, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. nih.govbham.ac.uk This process is critical for steroid homeostasis, as it generally increases the water solubility of the steroid, facilitating its subsequent conjugation and excretion. nih.gov Furthermore, hydroxylation leads to significant metabolic diversification. The position and stereochemistry of the added hydroxyl group can dramatically alter the biological activity of the parent steroid, sometimes converting a potent hormone into an inactive metabolite or, conversely, creating a metabolite with a new or different function. bham.ac.uknih.gov Hydroxylation can occur at numerous positions on the testosterone molecule, including the 2α, 2β, 6β, 7α, 11β, 15β, and 16α positions, with each reaction often being catalyzed by specific P450 enzymes. nih.govebi.ac.uk

Overview of 2-Hydroxylation as a Specific Metabolic Transformation

Among the various hydroxylation pathways, 2-hydroxylation represents a specific and significant transformation of testosterone. This reaction results in the formation of 2-hydroxytestosterone, which exists as two stereoisomers: 2α-hydroxytestosterone and 2β-hydroxytestosterone. ebi.ac.ukdrugbank.com The formation of these metabolites has been identified in various species and tissues, including human liver microsomes. ebi.ac.ukdrugbank.com While often considered a minor pathway compared to the more dominant 6β-hydroxylation, 2-hydroxylation is of significant interest to researchers. oup.com Its rate and specificity can serve as a probe for the activity of particular CYP enzymes, and the resulting metabolites may possess unique biological properties distinct from the parent hormone, testosterone. drugbank.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B1264705 2-Hydroxytestosterone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-2,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3/t12-,13-,14-,16?,17-,18-,19-/m0/s1

InChI Key

ZOIPFFUVGMVQGE-GBMNOFRWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C(C[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C(CC34C)O

Origin of Product

United States

Biosynthesis and Enzymatic Formation of 2 Hydroxytestosterone

Cytochrome P450-Mediated 2-Hydroxylation of Testosterone (B1683101)

The introduction of a hydroxyl group at the C-2 position of the testosterone molecule is a specific metabolic pathway catalyzed by certain Cytochrome P450 isoforms. This process is part of the phase I metabolic reactions that modify the structure of testosterone, leading to various metabolites with different biological activities.

The liver is the principal site of drug and steroid metabolism, containing a high concentration and wide variety of CYP enzymes. Several hepatic CYP isoforms have been investigated for their role in testosterone metabolism, with specific enzymes showing regioselective and stereoselective hydroxylation capabilities.

Cytochrome P450 1A2 (CYP1A2) is a key hepatic enzyme primarily recognized for its role in metabolizing procarcinogens and various drugs. genecards.org While it is a major enzyme responsible for the 2-hydroxylation of estrogens like estrone (B1671321) and estradiol, its direct role in the 2-hydroxylation of testosterone is less pronounced. aacrjournals.orgresearchgate.net In-vitro studies have confirmed that CYP1A2 can facilitate the generation of 2- and 4-hydroxyandrostenedione, a related androgen. wada-ama.org However, the bulk of evidence points to CYP1A2's primary contribution being the 2- and 4-hydroxylation of estrone and estradiol, rather than testosterone itself. researchgate.net

The CYP3A subfamily, particularly CYP3A4, is the most abundant P450 in the human liver and is responsible for metabolizing approximately 50% of clinical drugs. oup.com This subfamily, which also includes CYP3A5 and CYP3A7, plays a significant role in testosterone metabolism. jst.go.jp

Testosterone is metabolized by CYP3A enzymes into several hydroxylated products, with the most dominant being 6β-hydroxytestosterone. nih.govresearchgate.net This specific reaction is frequently used as a biomarker for in vitro CYP3A4 activity. researchgate.netmdpi.com CYP3A4 also metabolizes testosterone to the less biologically active 2β- and 6β-hydroxytestosterones. uniprot.org

The formation of 2α-hydroxytestosterone by CYP3A4 and CYP3A5 is generally low under typical steady-state conditions. nih.gov It becomes more detectable only when higher enzyme concentrations or significantly longer incubation times are employed. nih.gov

In contrast, CYP3A7, an isoform predominantly expressed in the fetal liver, exhibits a greater capacity for 2α-hydroxylation of testosterone compared to CYP3A4 and CYP3A5. nih.govnih.gov In silico docking studies suggest this preference is due to an alternative binding orientation of testosterone within the active site of CYP3A7, which favors an oxidation event at the C2α position. nih.govresearchgate.netdrugbank.com While the ratio of 2α-hydroxytestosterone to 6β-hydroxytestosterone was explored as a potential biomarker for CYP3A7 activity, it was found to vary with the concentration of testosterone, limiting its utility. nih.govdrugbank.com

EnzymeMetaboliteKinetic Parameter (Vmax pmol/min/pmol P450)Substrate Affinity (Km or S50 µM)
CYP3A4 6β-OH-T43.1 ± 1.348.6 ± 4.5
2β-OH-T2.4 ± 0.163.8 ± 8.7
2α-OH-TNot quantifiable under steady-stateNot quantifiable under steady-state
CYP3A5 6β-OH-T12.3 ± 0.866.8 ± 12.0
2β-OH-T3.0 ± 0.155.6 ± 6.2
2α-OH-TNot quantifiable under steady-stateNot quantifiable under steady-state
CYP3A7 6β-OH-T1.1 ± 0.111.8 ± 3.4
2β-OH-T0.21 ± 0.0112.2 ± 1.6
2α-OH-T1.0 ± 0.16.6 ± 1.7

Data derived from a kinetic analysis of recombinant CYP3A enzymes. nih.gov OH-T refers to hydroxytestosterone.

CYP2C19 is another polymorphic enzyme involved in steroid metabolism. Its primary documented role in testosterone metabolism is the oxidation at the 17-position, which converts testosterone into androstenedione (B190577). nih.govcapes.gov.br While different genetic variants of CYP2C19 show varied hydroxylase activities towards testosterone, the identified products are typically 11α- and 16α-hydroxytestosterone, not 2-hydroxytestosterone. nih.govresearchgate.net Although CYP2C19 can catalyze the 2-hydroxylation of other steroids like estrone, its direct and significant contribution to the formation of this compound has not been clearly established. aacrjournals.org

The rate of this compound formation can be altered by compounds that induce or inhibit the activity of the responsible CYP enzymes.

Inhibitors are compounds that block the catalytic activity of CYP enzymes. Ketoconazole is a well-known selective inhibitor of CYP3A4 and its testosterone-oxidizing activity. nih.gov Likewise, midazolam can inhibit CYP3A-mediated testosterone hydroxylation. nih.gov Since CYP3A7 is the primary isoform linked to 2α-hydroxytestosterone production, specific inhibitors of this enzyme would be expected to decrease the formation of this metabolite.

ModulatorCYP Isoform(s) AffectedEffect on Testosterone Metabolism
Dexamethasone CYP3A6 (Rabbit)Induction; Increased formation of 15β-, 6β-, and 2β-hydroxytestosterone. arvojournals.org
Phenobarbital CYP3A1, CYP2B1 (Rat)Induction; Increased 6β- and 16β-hydroxylation. nih.gov
Rifampicin CYP3A4, CYP2C19, CYP2C9Induction; Potent inducer expected to increase overall testosterone metabolism. fda.gov
Ketoconazole CYP3A4Inhibition; Potent inhibitor of testosterone oxidation. nih.gov
Midazolam CYP3A4Inhibition; Inhibits testosterone hydroxylation reactions. nih.gov
Progesterone (B1679170) CYP2C19Inhibition; Can suppress enzymatic activity. capes.gov.bringentaconnect.com

Testosterone metabolism is not restricted to the liver. bioscientifica.com Extrahepatic tissues such as skeletal muscle, adipose tissue, and the cardiovascular system also express CYP enzymes and contribute to whole-body steroid metabolism. wiley.comnih.govnih.gov For instance, CYP1B1 is expressed in extrahepatic tissues like the cardiovascular system, and CYP3A6 has been identified in the lacrimal glands of rabbits. arvojournals.orgahajournals.org Studies have shown that testosterone administration enhances fat oxidation primarily through its action on extra-hepatic tissues, underscoring the metabolic activity in these sites. wiley.comnih.gov While the presence of P450 systems in these tissues indicates a potential for local 2-hydroxylation of testosterone, the quantitative contribution of these extrahepatic sites to the systemic pool of this compound is not yet fully characterized.

Extrahepatic Cytochrome P450 Systems and 2-Hydroxylation Potential

Adrenal Gland Cytochrome P450s and Testosterone Hydroxylation

The adrenal glands are a key site for steroid hormone synthesis, a process heavily reliant on a variety of cytochrome P450 (CYP) enzymes. scielo.brmdpi.comnih.gov These enzymes are responsible for catalyzing numerous reactions in the steroidogenic pathways. scielo.br Six specific CYP enzymes are integral to adrenal steroidogenesis: CYP11A1, CYP11B1, CYP11B2, CYP17A1, CYP21A2, and CYP19A1. scielo.br

The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by CYP11A1 (also known as P450scc) within the mitochondria. scielo.brmdpi.commdpi.com Following this, CYP17A1 plays a crucial dual role. It first acts as a 17α-hydroxylase, converting pregnenolone and progesterone into their 17α-hydroxylated forms. mdpi.comnih.govmdpi.com Subsequently, its 17,20-lyase activity cleaves the C17-C20 bond to produce dehydroepiandrosterone (B1670201) (DHEA), a key precursor for androgens. nih.gove-apem.org

While the adrenal cortex primarily synthesizes glucocorticoids and mineralocorticoids, it also contributes to the body's pool of androgens. nih.govwikipedia.org The conversion of androstenedione to testosterone can occur in the adrenal glands, albeit at lower levels than in the testes. e-apem.org Furthermore, recent studies have highlighted the production of 11-oxygenated androgens, such as 11-hydroxyandrostenedione (B1196105) and 11-ketotestosterone, by the adrenal glands. scielo.brnih.gov Although the direct 2-hydroxylation of testosterone in the adrenal glands is not as extensively documented as other metabolic pathways, the presence and activity of various CYP enzymes suggest the potential for such reactions. For instance, studies on anabolic androgenic steroids have shown that adrenal steroid-synthesizing enzymes like CYP11A1 and CYP11B1 can metabolize these compounds, producing various hydroxylated metabolites. wada-ama.org

Testicular Cytochrome P450 Enzymes and 2-Hydroxylation Activities

The testes are the primary site of testosterone production in males, with Leydig cells being the specific cellular location for its synthesis. wikipedia.org The process of spermatogenesis, occurring in the Sertoli cells, is dependent on testosterone. wikipedia.org Similar to the adrenal glands, the biosynthesis of testosterone in the testes involves a series of reactions catalyzed by cytochrome P450 enzymes. nih.gov

Key enzymes in testicular steroidogenesis include CYP11A1 and CYP17A1. mdpi.com CYP17A1 is particularly important for androgen production due to its dual 17α-hydroxylase and 17,20-lyase activities. mdpi.come-apem.org The final step in testosterone synthesis involves the reduction of androstenedione by 17β-hydroxysteroid dehydrogenase. e-apem.orgwikipedia.org

Regarding the metabolism of testosterone within the testes, studies in rats have identified specific CYP enzymes responsible for its oxidation. nih.gov Research has shown that testicular microsomes can catalyze the 2α-hydroxylation of testosterone. nih.gov Specifically, the cytochrome P-450h isozyme has been identified as responsible for both 2α- and 16α-hydroxylation of testosterone in rat kidney microsomes, and its presence and activity in the testes suggest a role in local testosterone metabolism. nih.gov Another key enzyme, cytochrome P-450a (P450IIA1), has been identified as the primary testosterone 7α-hydroxylase in rat testes. nih.govcapes.gov.br While 7α-hydroxylation is the more prominent pathway observed in these studies, the capacity for 2α-hydroxylation exists.

Skin Metabolism and Testosterone Hydroxylation Patterns

The skin is a metabolically active organ capable of biotransforming various endogenous and exogenous compounds, including steroid hormones like testosterone. nih.govnih.govkarger.com This metabolic activity can influence the local effects of topically applied substances and the systemic absorption of compounds. nih.govkarger.com

Studies using in vitro human skin models have demonstrated that testosterone is metabolized into both more polar and non-polar compounds. nih.govepiskin.com The primary metabolites identified are often dihydrotestosterone (B1667394) and androstane-3,17-diol, which are products of 5α-reductase activity. nih.govnih.gov Both dermal fibroblasts and epidermal keratinocytes contribute to testosterone metabolism. nih.gov

The involvement of cytochrome P450 enzymes in skin metabolism of testosterone has been investigated. The addition of metyrapone, a CYP inhibitor, was found to reduce the formation of dihydrotestosterone and androstane-3,17-diol, suggesting a role for these enzymes in the metabolic cascade. nih.gov While the formation of various hydroxylated metabolites of testosterone has been observed in skin, including at the 16α position, the specific formation of this compound is less prominently reported in comparison to other metabolic pathways. karger.com However, the presence of functional oxidative enzymes in the skin over extended periods suggests the potential for a range of hydroxylation reactions to occur. karger.com

Microbial Cytochrome P450-Catalyzed 2-Hydroxylation of Testosterone

Microbial cytochrome P450 enzymes have emerged as powerful biocatalysts for the regio- and stereoselective hydroxylation of steroids, offering a valuable tool for the synthesis of specific steroid derivatives. tandfonline.comasm.org These enzymes can catalyze hydroxylations at positions that are often difficult to achieve through traditional chemical methods. asm.org

Substrate Promiscuity of Bacterial P450s (e.g., CYP105D7, CYP109A2)

Many bacterial P450s exhibit a degree of substrate promiscuity, meaning they can act on a range of different molecules, including various steroids. tandfonline.comasm.org This characteristic makes them attractive for biotechnological applications. For example, CYP105D7 from Streptomyces avermitilis has been shown to hydroxylate multiple steroids, including testosterone, progesterone, and 4-androstene-3,17-dione. asm.org Similarly, engineered variants of P450 BM3 from Bacillus megaterium have demonstrated the ability to hydroxylate testosterone at different positions. nih.govfrontiersin.org

A study that screened 213 bacterial P450 genes found that 24 of them could stereoselectively monohydroxylate testosterone at various positions, including the 2α and 2β positions. tandfonline.comnih.govtandfonline.comjst.go.jp This highlights the vast potential within the microbial world for identifying novel steroid-hydroxylating enzymes.

Regio- and Stereoselectivity in Microbial 2-Hydroxylation Pathways

A key advantage of using microbial P450s is their high regio- and stereoselectivity. tandfonline.comnih.gov This means they can introduce a hydroxyl group at a specific carbon atom and with a specific spatial orientation (α or β). tandfonline.com

Several bacterial P450s have been identified that specifically catalyze the 2-hydroxylation of testosterone. For instance, CYP154C2 from Streptomyces avermitilis has been characterized for its function in the 2α-hydroxylation of testosterone. nih.gov Another example is CYP105D18 from Streptomyces laurentii, which can catalyze the formation of 2β-hydroxytestosterone. asm.org The fungus Gnomonia fructicola is also known to hydroxylate testosterone at the 2β position in significant yields. cdnsciencepub.com

Directed evolution and rational design have been successfully employed to alter and improve the regio- and stereoselectivity of bacterial P450s. nih.gov For example, starting with a P450 BM3 variant that produced a mixture of 2β- and 15β-hydroxytestosterone, researchers were able to generate mutants with high selectivity for either the 2β- or 15β-hydroxylated product. nih.gov

Below is an interactive data table summarizing the regio- and stereoselectivity of various microbial P450 enzymes in the hydroxylation of testosterone.

EnzymeSource OrganismPosition(s) of Hydroxylation on TestosteroneReference(s)
CYP154C2Streptomyces avermitilis nih.gov
CYP105D18Streptomyces laurentii asm.org
P450 from Gnomonia fructicolaGnomonia fructicola cdnsciencepub.com
P450 BM3 (engineered variants)Bacillus megaterium2β, 15β nih.gov
Various bacterial P450sVarious bacteria2α, 2β, 6β, 7β, 11β, 12β, 15β, 16α tandfonline.comnih.govtandfonline.comjst.go.jp
Biocatalytic Applications for this compound Synthesis

The ability of microbial P450s to perform specific hydroxylations makes them valuable for the biocatalytic synthesis of this compound and other hydroxylated steroid derivatives. tandfonline.comnih.gov These processes can be more environmentally friendly and efficient than chemical synthesis. csic.es

Whole-cell biocatalysis, using microorganisms like E. coli that are engineered to express a specific P450 enzyme and its necessary redox partners, is a common approach. tandfonline.comnih.govfrontiersin.org This setup provides a protective environment for the enzyme and allows for the regeneration of essential cofactors. nih.govfrontiersin.org Researchers have successfully used such systems to produce 2β-hydroxytestosterone. researchgate.net

Challenges in biocatalytic steroid hydroxylation include the low aqueous solubility of substrates like testosterone and potential enzyme instability. nih.govnih.gov Strategies to overcome these limitations include the use of solubilizing agents and protein engineering to enhance enzyme stability and activity. nih.govnih.govresearchgate.net The development of robust and efficient biocatalytic systems for the production of this compound holds promise for its use in various research and pharmaceutical applications. nih.govnih.gov

Investigating Formation Pathways Using In Vitro Models

The study of this compound's formation heavily relies on in vitro models that replicate the metabolic environment of the human body. These models are crucial for identifying the enzymes involved, understanding their kinetics, and characterizing the formation pathways.

Human Liver Microsomes for this compound Formation

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, making them a cornerstone for in vitro metabolism studies. nih.govebi.ac.uk HLMs are instrumental in demonstrating the formation of various hydroxylated testosterone metabolites, including 2β-hydroxytestosterone. ebi.ac.uk

Research has shown that when testosterone is incubated with HLMs, several metabolites are formed, with 6β-hydroxytestosterone being the major product. pitt.eduresearchgate.net However, this compound, specifically the 2α- and 2β-isomers, are also consistently identified, albeit as minor metabolites in adult liver microsomes. pitt.edunih.gov For instance, one study identified six testosterone metabolites in HLM incubations, with formation rates of 2100, 39.6, 12.8, 26.2, and 132 pmol/mg protein/min for 6β-, 7α-, 16α-, and 16β-hydroxytestosterone, and androstenedione, respectively. ebi.ac.uk Notably, human liver slices have been shown to produce 2β-hydroxytestosterone, while no formation of 2α-hydroxytestosterone was detected in this specific model. ebi.ac.uk

The profile of metabolites can differ based on various factors. For example, fetal human liver microsomes (fHLMs) show a significantly higher production of 2α-hydroxytestosterone compared to adult HLMs. nih.gov This is attributed to the differential expression and activity of cytochrome P450 enzymes during development. nih.gov The formation of 2β-hydroxytestosterone has also been reported in early studies using human fetal liver preparations. nih.gov

Furthermore, comparative studies have highlighted species-specific differences in testosterone metabolism. For example, while human liver microsomes produce 2α-hydroxytestosterone, it is not detected in pig liver microsomes. pitt.edu Similarly, zebrafish liver microsomes (ZLM) produce a different profile of hydroxylated metabolites compared to HLMs, with some unique metabolites being formed in ZLM. researchgate.net

The following table summarizes the key findings from studies using human liver microsomes:

Model SystemKey FindingsCitations
Adult Human Liver Microsomes (HLMs) Formation of 2β-hydroxytestosterone and other metabolites. 6β-hydroxytestosterone is the major metabolite. nih.gov, pitt.edu, ebi.ac.uk
Fetal Human Liver Microsomes (fHLMs) Predominant production of 2α-hydroxytestosterone. nih.gov, nih.gov
Human Liver Slices Production of 2β-hydroxytestosterone, but not 2α-hydroxytestosterone. ebi.ac.uk

Recombinant Enzyme Systems for Characterization of 2-Hydroxylation

To pinpoint the specific enzymes responsible for 2-hydroxylation, researchers utilize recombinant enzyme systems. These systems express a single, purified cytochrome P450 (CYP) enzyme, allowing for the detailed characterization of its catalytic activity towards a specific substrate like testosterone.

Studies using recombinant human CYP enzymes have been pivotal in identifying the key players in testosterone metabolism. It is well-established that the CYP3A subfamily, particularly CYP3A4, is the major enzyme responsible for the 6β-hydroxylation of testosterone. capes.gov.brualberta.ca Research has definitively shown that of several human P450s examined, only CYP3A4 forms 2β-hydroxytestosterone. ebi.ac.uk

Further investigations into the CYP3A subfamily have revealed isoform-specific differences in testosterone hydroxylation. While recombinant CYP3A4, CYP3A5, and CYP3A7 all produce 6β- and 2β-hydroxytestosterone, 2α-hydroxytestosterone is a quantifiable metabolite only with CYP3A7 under steady-state conditions. nih.gov In fact, 2α-hydroxytestosterone is a predominant metabolite formed by CYP3A7. nih.gov This has led to the suggestion that the ratio of 2α-hydroxytestosterone to 6β-hydroxytestosterone could serve as a biomarker for CYP3A7 activity, although this ratio can vary with substrate concentration. nih.gov

Kinetic analyses using recombinant enzymes have provided valuable data on the efficiency of these reactions. For instance, the maximal reaction velocity (Vmax) for 6β-hydroxylation is significantly higher than for 2β-hydroxylation for CYP3A4, CYP3A5, and CYP3A7. nih.gov Conversely, the affinity for testosterone (indicated by lower S50 or Km values) appears to be greater for CYP3A7, especially for 2α-hydroxylation. nih.gov

Bacterial P450 enzymes expressed in recombinant systems, such as E. coli, have also been shown to hydroxylate testosterone at various positions, including the 2α- and 2β-positions, highlighting the broad catalytic potential of this enzyme superfamily. tandfonline.com Engineered variants of bacterial P450s, like those from Bacillus megaterium (BM3), have been developed to selectively produce either 2β- or 15β-hydroxytestosterone. frontiersin.org

The table below presents kinetic parameters for testosterone hydroxylation by different recombinant CYP3A enzymes:

EnzymeMetaboliteVmax (pmol/min/pmol P450)S50 (μM)
CYP3A4 6β-OH-T26.0 ± 1.029.8 ± 2.6
2β-OH-T1.4 ± 0.142.1 ± 10.4
CYP3A5 6β-OH-T14.5 ± 0.961.2 ± 10.1
2β-OH-T3.6 ± 0.253.3 ± 9.0
CYP3A7 6β-OH-T4.9 ± 0.211.8 ± 1.2
2β-OH-T1.0 ± 0.012.2 ± 1.1
2α-OH-T4.8 ± 0.16.6 ± 0.5

Data adapted from a study on CYP3A testosterone metabolism. nih.gov

Cellular and Tissue Culture Models for Biosynthesis Studies

Cellular and tissue culture models provide a more physiologically relevant system for studying biosynthesis by maintaining the cellular architecture and intracellular processes. upmbiomedicals.comfrontiersin.orgmimetas.com These models bridge the gap between isolated enzyme systems and whole organisms.

Human intestinal cell lines, such as Caco-2 and TC7 cells, have been used to study CYP3A4-mediated metabolism. nih.gov When induced, these cells express high levels of CYP3A4 and can produce significant amounts of 6β-hydroxytestosterone from testosterone. nih.gov These models are particularly useful for investigating the interplay between metabolic enzymes and drug transporters. nih.gov

Engineered E. coli cells are also employed as whole-cell biocatalysts for steroid hydroxylation. frontiersin.orgfrontiersin.org These systems provide a protective environment for the recombinant enzymes and allow for continuous cofactor recycling. frontiersin.org For example, recombinant E. coli expressing P450 enzymes have been used to produce various hydroxylated testosterone derivatives. tandfonline.comresearchgate.net

The use of three-dimensional (3D) cell culture models is an emerging area that offers a more accurate representation of in vivo tissues compared to traditional two-dimensional (2D) cultures. upmbiomedicals.comfrontiersin.orgmimetas.com These models, which can be scaffold-based or scaffold-free, allow for more complex cell-cell interactions and the formation of tissue-like structures, which can influence enzyme expression and metabolic activity. upmbiomedicals.comnih.gov For instance, hydrogel-based 3D cultures can improve cell adhesion and the formation of complex networks. frontiersin.org

Comparison of 2-Hydroxylation with Other Testosterone Hydroxylation Sites

Testosterone can be hydroxylated at multiple positions on its steroid nucleus, with each reaction being catalyzed by specific CYP enzymes, leading to a diverse array of metabolites. tandfonline.com The primary sites of hydroxylation in humans include the 6β, 2α, 2β, and 16α positions. ebi.ac.uknih.gov

The most predominant hydroxylation reaction for testosterone in the human liver is at the 6β-position, which is almost exclusively catalyzed by CYP3A4 and to a lesser extent by CYP3A5. nih.govcapes.gov.brualberta.ca This reaction is so characteristic that it is commonly used as a marker for CYP3A4/5 activity. nih.gov

In contrast, 2-hydroxylation is generally a minor pathway in adults. nih.gov As discussed, 2β-hydroxylation is also mediated by CYP3A4, while 2α-hydroxylation is a hallmark of CYP3A7, the primary CYP3A enzyme in the fetal liver. ebi.ac.uknih.gov This highlights a significant developmental shift in the regioselectivity of testosterone metabolism.

Other important hydroxylation sites include:

7α-hydroxylation: Primarily mediated by CYP2A enzymes. oup.com

16α- and 16β-hydroxylation: Catalyzed by enzymes such as CYP2C and CYP2B. ebi.ac.ukoup.com

11β-hydroxylation: This reaction is catalyzed by CYP11B1 in the adrenal glands and is crucial for the biosynthesis of 11-oxygenated androgens. wikipedia.org

The following table provides a comparison of the major testosterone hydroxylation sites and the primary enzymes involved:

Hydroxylation SitePrimary Enzyme(s)SignificanceCitations
CYP3A7Major pathway in fetal liver. nih.gov
CYP3A4Minor pathway in adult liver. nih.gov, ebi.ac.uk
CYP3A4, CYP3A5Major pathway in adult liver; marker for CYP3A4/5 activity. nih.gov, capes.gov.br, ualberta.ca
CYP2A family- oup.com
11β CYP11B1Adrenal biosynthesis of 11-oxygenated androgens. wikipedia.org
16α/16β CYP2B, CYP2C families- ebi.ac.uk, oup.com

Biosynthesis and Metabolism

Tissue-Specific Production

The production of 2-hydroxytestosterone is tissue-specific, largely reflecting the expression patterns of the responsible CYP enzymes. It was first identified as a product of the human fetal liver, which has high levels of CYP3A7. drugbank.comresearchgate.net In adults, this compound is also formed in the liver, where CYP3A4 is highly expressed. ebi.ac.uk Studies have also demonstrated its formation in liver microsomes from other species, such as rats and gray seals, although the specific isomers produced can differ. ebi.ac.uk For instance, cryopreserved slices of rat liver produce 2α-hydroxytestosterone, whereas human liver slices produce the 2β-isomer but not the 2α-isomer. ebi.ac.uk

Metabolic Fate of this compound

This compound is a known human metabolite of testosterone (B1683101). nih.govcymitquimica.com As with other hydroxylated steroids, it is part of a metabolic cascade aimed at increasing water solubility to facilitate elimination. While the pathways for its formation are well-characterized, its subsequent metabolic fate is less detailed in the scientific literature. Generally, hydroxylated steroids undergo Phase II metabolism, which involves conjugation with molecules like glucuronic acid or sulfate, to form highly water-soluble compounds that can be readily excreted in the urine. The precise conjugated forms of this compound and their quantitative importance require further investigation.

Biological Activity and Cellular Mechanisms of 2 Hydroxytestosterone

Androgen Receptor Interaction and Binding Affinity

The interaction of an androgen with the androgen receptor is the initiating step for its biological effects. This interaction is primarily defined by the ligand's binding affinity and its ability to induce a functional conformational change in the receptor.

Relative Binding Affinity of 2-Hydroxytestosterone to Androgen Receptor

Specific quantitative data on the relative binding affinity (RBA) of this compound to the androgen receptor is not extensively documented in current scientific literature. The binding affinity of a ligand is a measure of how tightly it binds to the receptor. This is often determined through competitive binding assays where the compound of interest competes with a radiolabeled standard (like DHT or the synthetic androgen R1881) for binding to the AR. The results are typically expressed as a percentage of the standard's binding. While this compound has been utilized as an androgen receptor agonist in experimental settings, implying it does bind to and activate the receptor, its precise affinity relative to other androgens is not well-established. au.dk

Comparison with Testosterone (B1683101) and Dihydrotestosterone (B1667394) Androgen Receptor Binding

In contrast to this compound, the binding affinities of testosterone (T) and dihydrotestosterone (DHT) to the androgen receptor are well-documented. DHT consistently demonstrates a higher binding affinity for the AR than testosterone. elifesciences.orgbiorxiv.org Typically, DHT binds to the AR with approximately two to three times the affinity of testosterone and has a slower dissociation rate, which contributes to its higher potency as an androgen. elifesciences.orgbiorxiv.org

The significant difference in affinity, despite structural similarity, is attributed to subtle differences in how the A-ring of the steroid fits into the ligand-binding pocket of the receptor. The 5α-reduced structure of DHT allows for a more stable interaction with the receptor compared to the double bond present in the A-ring of testosterone.

CompoundRelative Binding Affinity (RBA) Compared to DHT
Dihydrotestosterone (DHT)100% (Reference)
Testosterone (T)~50%
This compoundData not available

This table presents illustrative data for Testosterone and DHT based on established findings. Specific RBA values can vary depending on the assay conditions. Data for this compound is not available in the reviewed literature.

Ligand-Induced Androgen Receptor Conformational Changes

Upon binding a ligand, the androgen receptor undergoes a critical series of conformational changes. This process involves the dissociation of heat shock proteins, receptor dimerization, and the formation of a specific surface, known as Activation Function 2 (AF-2), on the ligand-binding domain. This new conformation is essential for the recruitment of co-activator proteins and subsequent gene transcription.

Cellular Signaling Pathways Modulated by this compound

Androgens can exert their effects through two primary pathways: a genomic pathway that involves direct gene regulation and a non-genomic pathway that involves rapid, cytoplasm-based signaling events.

Genomic and Non-Genomic Androgen Receptor Signaling in Response to Hydroxylated Testosterones

The genomic pathway is the classical mechanism of steroid hormone action. After a ligand binds, the AR translocates to the nucleus, binds to specific DNA sequences known as Androgen Response Elements (AREs), and modulates the transcription of target genes. biorxiv.org The use of this compound as an agonist in an AR reporter assay confirms its ability to activate this genomic signaling pathway. au.dk However, specific studies detailing the full profile of genes regulated by this compound or comparing its genomic activity to other androgens are lacking.

Non-genomic signaling occurs rapidly and does not depend on gene transcription. It involves the activation of various kinase cascades (e.g., MAPK/ERK, Akt) through an AR population that can be associated with the cell membrane. biorxiv.org These pathways can influence cell proliferation and survival. There is currently no specific information available in the scientific literature regarding the ability of this compound or other hydroxylated testosterones to initiate non-genomic AR signaling.

Crosstalk with Other Steroid Receptors and Signaling Systems

The androgen receptor signaling pathway can interact with other cellular signaling networks. Research has shown evidence of crosstalk between the AR and the Fibroblast Growth Factor Receptor (FGFR) pathway. In a study on bladder tumor formation, the expression of a mutant form of FGFR3 was found to repress the transcriptional activity of the androgen receptor when stimulated with this compound. au.dk This indicates that the FGFR pathway can negatively modulate the genomic actions of AR in the presence of this specific ligand.

Beyond this, information on the crosstalk of this compound with other steroid receptors (like the estrogen or progesterone (B1679170) receptor) or other major signaling systems is not currently available. Steroid receptor crosstalk is a complex field where the specific ligand can play a crucial role in determining the nature of the interaction, which can be either synergistic or antagonistic.

Influence on Enzyme Activities and Gene Expression Profiles

The biological impact of this compound, a human metabolite of testosterone, is intrinsically linked to its interaction with and influence on various enzymes, primarily the cytochrome P450 (CYP450) superfamily. ebi.ac.uk These enzymes are central to the metabolism of steroids, and their activity dictates the formation and clearance of this compound.

The production of this compound is a direct result of enzymatic activity. Specifically, testosterone is hydroxylated into its 2α- and 2β-isomers by different CYP enzymes. For instance, CYP154C2 from Streptomyces avermitilis has been identified as a 2α-hydroxylase, converting testosterone into 2α-hydroxytestosterone with high selectivity. nih.gov Conversely, studies have shown that human liver slices produce 2β-hydroxytestosterone, but not its 2α-isomer. ebi.ac.uk The formation of 2β-hydroxytestosterone from testosterone is a known metabolic pathway catalyzed by CYP3A enzymes. researchgate.net

The expression and activity of these enzymes can be modulated by external compounds. High oral doses of androstenedione (B190577), for example, have been shown in rat models to significantly increase the formation of several hydroxylated testosterone metabolites, including 2β-hydroxytestosterone. ebi.ac.uk This suggests that androstenedione can induce the liver's cytochrome P450 enzymes responsible for this conversion. ebi.ac.uk Similarly, exposure to substances like methyl tert-butyl ether (MTBE) can induce selected enzymes involved in testosterone metabolism, potentially enhancing its clearance and altering the profile of its metabolites, although MTBE administration did not lead to an increase in 2β-hydroxytestosterone formation. oup.com

Furthermore, direct modifications to the enzymes themselves can drastically alter the production of this compound. Structure-guided rational design of CYP154C2, a rare 2α-hydroxylase, has demonstrated that specific mutations (e.g., M191F) can significantly improve the conversion efficiency of testosterone to 2α-hydroxytestosterone. nih.gov This highlights the critical role of enzyme structure in determining the rate and selectivity of 2-hydroxylation.

Interestingly, certain compounds can inhibit the formation of hydroxylated testosterone metabolites. The co-administration of cyclosporin (B1163) A and growth hormone in rats led to a decreased production of 2β-hydroxytestosterone, indicating an inhibitory effect on the responsible metabolic pathways. ebi.ac.uk

Table 1: Enzymes and Compounds Influencing this compound Metabolism

Enzyme/Compound Role/Effect Target Metabolite Finding Source
CYP154C2 Catalyzes formation 2α-hydroxytestosterone nih.gov
CYP3A Enzymes Catalyzes formation 2β-hydroxytestosterone researchgate.net
Human Liver Slices Site of formation 2β-hydroxytestosterone ebi.ac.uk
Androstenedione Induces formation 2β-hydroxytestosterone ebi.ac.uk
Cyclosporin A + GH Inhibits formation 2β-hydroxytestosterone ebi.ac.uk
CYP154C2 (M191F mutant) Enhances formation 2α-hydroxytestosterone nih.gov
MTBE Induces general testosterone metabolism but does not increase 2β-OHT N/A oup.com

Comparative Biological Activities of Hydroxylated Testosterones

The biological effects of testosterone can be significantly altered by the addition of a hydroxyl (-OH) group. The position of this hydroxylation on the steroid's core structure is a critical determinant of its subsequent biological activity, leading to a diverse range of effects among its various positional isomers. nih.gov

Differential Effects of Positional Isomers of Hydroxytestosterone

The location of the hydroxyl group on the testosterone molecule dictates its physiological role, with different isomers exhibiting distinct and sometimes contrasting activities.

This compound : As a metabolite of testosterone, 2α-hydroxytestosterone is produced by enzymes like CYP154C2. nih.gov While it is a known androgen, the specific biological activities of 2-hydroxylated steroids are still under investigation. nih.gov

4-Hydroxytestosterone : This isomer is recognized for its biological activity and is listed as a prohibited anabolic agent by the World Anti-Doping Agency (WADA). wada-ama.org

6β-Hydroxytestosterone : This metabolite, generated by the enzyme CYP1B1, has been implicated as a contributor to angiotensin II-induced hypertension and its associated cardiovascular and renal damage in male mice. nih.govnih.govnih.govnih.gov It appears to act as a permissive factor, promoting the pathological effects of angiotensin II. nih.gov Specifically, 6β-Hydroxytestosterone promotes this hypertensive state by enhancing the activity of cytosolic phospholipase A2α. ahajournals.org

7α-Hydroxytestosterone : This isomer is a major metabolite of testosterone in the mature rat testis and acts as a regulator of androgen metabolism. nih.gov It has been shown to inhibit the 5α-reduction of testosterone and the activity of 3α-hydroxysteroid dehydrogenase, thereby potentially modulating the levels of the potent androgen dihydrotestosterone (DHT). nih.govnih.gov Additionally, 7-hydroxylated steroids like 7α-Hydroxy-DHEA are noted for their biological activity and are also on the WADA prohibited list. wada-ama.org

11β-Hydroxytestosterone : The adrenal enzyme CYP11B1 can produce 11β-hydroxytestosterone. mdpi.com Aldosterone synthase also weakly metabolizes testosterone to 11β-Hydroxytestosterone. wikipedia.org

16α-Hydroxytestosterone : Unlike its 6β counterpart, 16α-hydroxytestosterone did not restore the hypertensive effect of angiotensin II in studies on castrated mice, indicating a clear differential effect based on the hydroxyl position. nih.gov

18-Hydroxytestosterone : Aldosterone synthase, an enzyme involved in mineralocorticoid synthesis, can weakly convert testosterone into 18-hydroxytestosterone. wikipedia.org

Table 2: Comparative Effects of Hydroxytestosterone Isomers

Isomer Key Biological/Biochemical Role Source
2α-Hydroxytestosterone Androgen; product of CYP154C2 metabolism. nih.gov
4-Hydroxytestosterone Anabolic agent; prohibited by WADA. wada-ama.org
6β-Hydroxytestosterone Promotes angiotensin II-induced hypertension and renal dysfunction. nih.govnih.govahajournals.org
7α-Hydroxytestosterone Inhibits 5α-reductase and 3α-hydroxysteroid dehydrogenase in the testis. nih.govnih.gov
11β-Hydroxytestosterone Product of adrenal enzyme CYP11B1 and Aldosterone synthase. mdpi.comwikipedia.org
16α-Hydroxytestosterone Does not potentiate angiotensin II-induced hypertension. nih.gov
18-Hydroxytestosterone Minor metabolite of Aldosterone synthase. wikipedia.org

Structure-Activity Relationships of Hydroxylated Steroids in Biological Systems

The structure-activity relationship (SAR) of hydroxylated steroids is a fundamental concept in endocrinology and pharmacology, dictating how subtle changes in chemical structure translate into significant differences in biological function. For steroidal androgens, the basic four-ring nucleus is essential for activity. youtube.com

The addition of a hydroxyl group is a key structural modification that significantly influences a steroid's properties. The position and stereochemistry (the α or β orientation) of this group are paramount. vedantu.com This modification can dramatically alter the molecule's polarity, how it binds to receptors, and its metabolism. nih.gov

The interaction between a steroid and its target enzyme or receptor is highly specific. The androgen receptor (AR), for instance, has a defined binding pocket. The 17β-hydroxyl group on testosterone is considered essential for the ligand-receptor interaction. nih.gov The introduction of other hydroxyl groups at different positions changes the shape and polarity of the steroid, affecting its fit within the receptor and its ability to activate or block it. For example, modifications to the B-ring of nonsteroidal AR ligands have been shown to significantly change their binding affinity and pharmacological activity. nih.gov

This principle is clearly demonstrated by the enzymatic processes that create these molecules. Cytochrome P450 enzymes perform highly specific hydroxylations. The structure of the enzyme's active site accommodates the steroid substrate in a particular orientation, exposing only specific carbon-hydrogen bonds for oxidation. researchgate.net This explains why one enzyme, like CYP154C2, selectively produces 2α-hydroxytestosterone, while another, like CYP1B1, produces 6β-hydroxytestosterone. nih.govnih.gov This regio- and stereoselectivity is a cornerstone of steroid metabolism and is fundamental to the diverse physiological roles that hydroxylated steroids play. nih.gov

Analytical Methodologies for 2 Hydroxytestosterone and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of steroid analysis, enabling the separation of complex mixtures of metabolites from biological matrices. The choice of technique depends on the specific requirements of the analysis, including the need to resolve isomers and the desired level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Metabolite Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and well-established technique for steroid profiling. nih.govnih.gov However, due to the low volatility and thermal instability of steroids like 2-Hydroxytestosterone, a chemical derivatization step is mandatory prior to analysis. nih.govmdpi.com This process replaces active hydrogen atoms on hydroxyl and ketone groups with non-polar protecting groups, increasing the analyte's volatility and thermal stability. mdpi.comyoutube.com

The most common method is silylation, which forms trimethylsilyl (B98337) (TMS) derivatives. mdpi.com The derivatization process typically involves:

Methoximation: This initial step protects ketone groups and prevents the formation of multiple derivatives from tautomers. youtube.com

Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to react with hydroxyl groups. youtube.com

Once derivatized, the sample is injected into the GC system, where the compounds are separated based on their boiling points and interaction with a capillary column. The separated analytes then enter the mass spectrometer for ionization, fragmentation, and detection. The fragmentation patterns of the TMS-derivatized steroids are highly specific and can be used to distinguish between different isomers. researchgate.net For example, the fragmentation of TMS-derivatized hydroxy steroids is influenced by the stereochemistry of the steroid's A-ring, allowing for mass spectral discrimination of isomers. researchgate.netresearchgate.net

ParameterTypical ConditionPurpose
DerivatizationTwo-step: Methoximation followed by Trimethylsilylation (TMS)Increases volatility and thermal stability for GC analysis. nih.govmdpi.com
GC ColumnHP-ULTRA1 or similar non-polar capillary columnSeparates derivatized steroids based on boiling points. mdpi.com
Ionization ModeElectron Ionization (EI)Creates reproducible fragmentation patterns for identification.
Detection ModeTandem MS (MS/MS) - Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS) for Hydroxylated Testosterone (B1683101) Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for many steroid analyses, including hydroxylated testosterone profiling. nih.govthermofisher.com A key advantage of LC-MS/MS is that it often does not require the extensive derivatization steps necessary for GC-MS, simplifying sample preparation. nih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles, offers higher resolution and faster analysis times compared to traditional HPLC.

In a typical LC-MS/MS workflow, steroids are separated on a reversed-phase column, such as a C18 or a biphenyl (B1667301) column, which provides unique selectivity for steroid isomers. thermofisher.com A mobile phase gradient, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile, is used to elute the compounds. thermofisher.com

Following separation, the analytes are ionized, most commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Quantification is achieved using the highly selective Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. This approach enables the simultaneous analysis of multiple steroids in a single run with high sensitivity and specificity. uef.fi

ParameterTypical ConditionPurpose
LC ColumnReversed-phase C18 or BiphenylSeparates steroid isomers based on polarity. thermofisher.com
Mobile PhaseGradient of Water with Methanol or AcetonitrileElutes compounds from the column for separation. thermofisher.com
Ionization ModeElectrospray Ionization (ESI) in positive modeGenerates protonated molecular ions [M+H]⁺ for MS analysis. uef.fi
Detection ModeTandem MS (MS/MS) - Multiple Reaction Monitoring (MRM)Allows for highly selective and sensitive quantification of target steroids.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS) for Orthogonal Separation

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has emerged as a valuable orthogonal technique for steroid analysis. nih.gov It is particularly effective for separating structurally similar isomers that are challenging to resolve using LC or GC. nih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which provides unique selectivity and faster analysis times. acs.org

This technique has been successfully applied to separate hydroxylated metabolites of synthetic steroids, including 2α- and 2β-hydroxy isomers, without the need for chemical derivatization. nih.gov The ability of SFC to provide a different separation mechanism compared to reversed-phase LC makes it a powerful tool for confirming analyte identity and improving the accuracy of quantification in complex biological samples. nih.gov

Spectroscopic Characterization Techniques

While chromatography separates the components of a mixture, spectroscopy is used to elucidate their structures and confirm their identity. For novel metabolites or in complex analytical cases, spectroscopic data is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including steroids. hyphadiscovery.com Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom in the molecule. nih.gov

For this compound, NMR is used to unequivocally confirm the position of the hydroxyl group on the steroid's A-ring. The chemical shifts of the protons and carbons near the site of hydroxylation are significantly altered. bohrium.com For instance, the introduction of a hydroxyl group at the C-2 position causes characteristic downfield shifts in the signals of the H-1, H-2, and H-4 protons. researchgate.net By analyzing these shifts and the coupling patterns between adjacent protons, the exact structure and stereochemistry (2α or 2β) can be determined. nih.govrsc.org

Mass Spectrometry Approaches for Metabolite Identification and Quantification

Mass spectrometry is not only a detector for chromatography but also a powerful tool for structural characterization and identification. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of a metabolite, aiding in its identification.

The fragmentation patterns generated in a tandem mass spectrometer (MS/MS) serve as a molecular fingerprint. libretexts.org When a protonated molecule of a hydroxylated testosterone ([M+H]⁺) is fragmented through collision-induced dissociation (CID), it produces a series of product ions. The relative abundance of these product ions can vary depending on the position of the hydroxyl group. nih.gov For instance, studies on monohydroxylated testosterones have shown that the relative abundances of characteristic fragment ions at m/z 97, 109, and 123 in the ESI mass spectrum can be used to predict the location of the hydroxyl group on the steroid nucleus. nih.gov This information is critical for distinguishing this compound from its isomers, such as 6β-Hydroxytestosterone or 16α-Hydroxytestosterone, during routine screening.

AnalytePrecursor Ion (m/z)Product Ions (m/z)Significance
Testosterone289.297.1, 109.1Characteristic fragments of the core steroid structure. nih.gov
Hydroxylated Testosterones (e.g., this compound)305.297.1, 109.1, 121.1, 123.1The relative abundance of these ions varies with the position of the -OH group, aiding in isomer identification. nih.gov

Advances in Sample Preparation and Derivatization for this compound Analysis

The accurate quantification of this compound in biological matrices necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. Over the years, methodologies have advanced from traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to more sophisticated and automated systems. mdpi.com

Solid-Phase Extraction (SPE) has emerged as a dominant technique for cleaning up samples containing steroids like this compound. mdpi.com Various sorbent materials are employed, with C18 being a common choice for its ability to retain hydrophobic compounds. Modern advancements include the use of mixed-mode cation exchanger-based SPE phases and dispersive SPE (d-SPE) techniques like QuEChERS, which offer improved selectivity and efficiency. mdpi.com The development of automated SPE systems allows for higher throughput and reduced manual error, a significant step forward in clinical and research settings. nih.gov

Liquid-Liquid Extraction (LLE) remains a fundamental technique, often used in combination with SPE for comprehensive sample purification. mdpi.com The choice of solvent is critical and is tailored to the polarity of this compound and the nature of the biological matrix.

Derivatization is a crucial step, particularly for analysis by gas chromatography-mass spectrometry (GC-MS), to increase the volatility and thermal stability of this compound. specartridge.com The hydroxyl groups of the steroid are typically targeted in this process.

Silylation: This is the most common derivatization technique for steroids, involving the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group. fu-berlin.de Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. fu-berlin.de The resulting TMS-ether of this compound is more amenable to GC analysis. The fragmentation patterns of these derivatives in the mass spectrometer are then used for identification and quantification. nih.gov

Other Derivatization Strategies: For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is not always necessary but can be employed to enhance ionization efficiency and, consequently, sensitivity. Reagents like hydroxylamine (B1172632) can be used to form oximes with keto-steroids, which can improve their detection. brasilapoio.com.br

The table below summarizes common derivatization reagents used for the analysis of hydroxylated steroids, which are applicable to this compound.

Derivatization ReagentAnalytical TechniquePurpose
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)GC-MSIncreases volatility and thermal stability by forming TMS ethers.
HydroxylamineLC-MS/MSForms oximes with keto groups to improve ionization efficiency.
Dansyl chlorideLC-MS/MSImproves sensitivity by introducing a fluorescent tag.

Challenges and Improvements in Analytical Precision and Specificity

Achieving high precision and specificity in the quantification of this compound presents several analytical challenges, primarily due to its low physiological concentrations and the presence of structurally similar, isobaric steroid isomers.

A significant challenge lies in the specificity of the analytical method. Immunoassays, while historically used, often suffer from cross-reactivity with other steroids, leading to inaccurate results, especially at low concentrations. brasilapoio.com.br Mass spectrometry-based methods, such as GC-MS and LC-MS/MS, offer significantly higher specificity by separating compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov However, even with these advanced techniques, careful chromatographic separation is necessary to distinguish this compound from its isomers.

The precision of an assay, which encompasses both intra-assay (within-run) and inter-assay (between-run) variability, is critical for reliable quantification. The Clinical and Laboratory Standards Institute (CLSI) provides protocols for evaluating assay precision. mdpi.com For steroid hormone analysis, acceptable intra-assay and inter-assay coefficients of variation (CVs) are generally expected to be below 10% and 15%, respectively. mdpi.com

Several strategies have been implemented to improve analytical precision and accuracy:

Isotope Dilution Mass Spectrometry: The use of stable isotope-labeled internal standards (e.g., deuterated or 13C-labeled this compound) is the gold standard for achieving the highest accuracy and precision. nih.gov These internal standards behave almost identically to the analyte during sample preparation and analysis, effectively correcting for matrix effects and variations in instrument response.

Method Validation: Rigorous validation of analytical methods is essential to ensure their reliability. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. mdpi.com

The following table presents typical performance characteristics for validated LC-MS/MS methods for the quantification of hydroxylated steroids, which can be considered representative for the analysis of this compound.

ParameterTypical Performance
Limit of Quantification (LOQ)0.01 - 0.1 ng/mL
Linearity (r²)> 0.99
Recovery85% - 115%
Intra-assay Precision (CV)< 10%
Inter-assay Precision (CV)< 15%

Computational and in Silico Approaches in 2 Hydroxytestosterone Research

Molecular Docking Studies of 2-Hydroxytestosterone Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between ligands, such as this compound, and their protein targets.

Molecular docking studies have been instrumental in elucidating the binding of testosterone (B1683101) and its metabolites to the active sites of cytochrome P450 (CYP) enzymes, which are responsible for their hydroxylation. For instance, in a study of CYP105D18, which catalyzes the 2β-hydroxylation of testosterone, molecular docking revealed a binding energy of -9.23 kcal/mol. asm.org The analysis also showed that the distance between the C2 position of testosterone and the heme iron in the enzyme's active site is 3.7 Å, a suitable distance for the hydroxylation reaction to occur. asm.org Similarly, research on CYP154C2 identified crucial amino acid residues, Q230 and T282, that play a significant role in binding testosterone through the formation of hydrogen bonds. nih.gov These computational models provide a static yet insightful picture of the key interactions that position the substrate for catalysis.

EnzymeLigandBinding Energy (kcal/mol)Key Interacting ResiduesDistance to Heme Iron (C2 Position)
CYP105D18Testosterone-9.23Not specified3.7 Å
CYP154C2TestosteroneNot specifiedQ230, T282Not specified

Computational docking is also a powerful tool for predicting the substrate specificity of enzymes and the likely sites of metabolism on a substrate. Studies on CYP105D18 have successfully used molecular docking to predict that testosterone, methyltestosterone (B1676486), and nandrolone (B1676933) would be hydroxylated at the 2-position of the A-ring. asm.org These predictions were based on the orientation of the substrate in the active site and the proximity of specific carbon atoms to the catalytic heme iron. asm.org For example, the distances between the C2 position of methyltestosterone and nandrolone and the heme iron were found to be 4.2 Å and 4.0 Å, respectively, indicating a high probability of hydroxylation at this position. asm.org Furthermore, research into CYP154C2 has highlighted its stringent substrate specificity, as it catalyzes the 2α-hydroxylation of testosterone and androstenedione (B190577) but not of eleven other steroid analogs, underscoring the importance of the substituent at the C17 position. nih.gov

The interaction of androgens with the androgen receptor (AR) is crucial for their biological activity. Molecular docking has been employed to understand how testosterone and its metabolites, including by extension this compound, bind to the ligand-binding domain (LBD) of the AR. The crystal structure of the human AR LBD in complex with testosterone has revealed key amino acid residues involved in this interaction. nih.gov Specifically, Arg752 and Gln711 are positioned to form hydrogen bonds with the O3 atom of the steroid. nih.gov The positively charged side chain of Arg752 is particularly important for a strong interaction with the ketone group at this position. nih.gov While direct docking studies of this compound with the AR LBD are not extensively reported, the principles derived from testosterone binding provide a solid framework for predicting how the additional hydroxyl group at the C2 position might influence this interaction. It is hypothesized that the 2α-hydroxyl group of 2α-hydroxyandrostenedione can sterically hinder binding to the androgen receptor by pushing away the Gln711 side chain in the binding pocket. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a more dynamic view of molecular interactions, allowing researchers to observe the conformational changes in both the ligand and the protein over time. This approach provides deeper insights into the stability of ligand-protein complexes and the mechanisms of enzyme catalysis.

MD simulations have been effectively used to study the dynamics of testosterone and its hydroxylated products within the active sites of CYP enzymes. A multi-scale modeling study of testosterone hydroxylation by CYP3A4 and CYP19A1 utilized MD simulations to confirm the stability of different binding modes of testosterone that lead to hydroxylation at various positions. nih.gov These simulations can reveal how the flexibility of both the substrate and the enzyme's active site influences the final orientation of the substrate before the reaction occurs. By observing the trajectory of the ligand-protein complex over time, researchers can identify the most stable and catalytically competent conformations.

EnzymeLigandSimulation FocusKey Findings
CYP3A4TestosteroneStability of binding modesVerified stable conformations leading to hydroxylation at different sites.
CYP19A1TestosteroneStability of binding modesConfirmed stable conformations leading to hydroxylation at various positions.
CYP154C5 F92A MutantProgesterone (B1679170)Alternative binding modesAn alternative binding mode in the mutant enzyme led to altered regioselectivity (21-hydroxylation). nih.gov

The active sites of enzymes are not rigid structures, and their flexibility is often crucial for catalysis. MD simulations can capture the dynamic nature of the active site and its influence on the catalytic mechanism. For instance, in the hydroxylation of testosterone by CYP3A4 and CYP19A1, a combination of quantum mechanical and ONIOM calculations, informed by MD simulations, was used to evaluate the activation barriers for hydrogen abstraction from different carbon atoms. nih.gov This approach helps to explain the observed regioselectivity of the hydroxylation reaction. Furthermore, MD simulations of CYP1 family members have highlighted the importance of active site flexibility and the role of water molecules in substrate binding and catalysis. mdpi.com These computational studies provide a detailed understanding of the subtle conformational changes that govern the catalytic cycle and the specificity of product formation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydroxylated Androgens

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of compounds and their biological activity. wikipedia.orgmedcraveonline.com In the context of hydroxylated androgens like this compound, QSAR models are instrumental in understanding how structural modifications, such as the introduction of a hydroxyl group, influence the molecule's interaction with biological targets. kg.ac.rs These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. wikipedia.orgnih.gov

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure or properties. wikipedia.org By analyzing a dataset of known hydroxylated androgens and their corresponding biological activities, statistical models can be developed. nih.gov These models can then be used to predict the activities of novel compounds, thereby guiding further research and development. medcraveonline.comnih.gov

Prediction of Biological Activity from Chemical Structure

QSAR models are powerful tools for predicting the biological activity of hydroxylated androgens based on their chemical structure. bio-hpc.eu This predictive capability is crucial in the early stages of drug discovery, as it allows for the virtual screening of large compound libraries to identify potential candidates with desired activities. nih.gov The process involves developing a model using a "training set" of compounds with known activities. nih.gov Once validated, this model can be used to forecast the activity of new molecules. nih.gov

The biological activity in these models can be any measurable effect, such as binding affinity to a receptor or the rate of enzymatic conversion. wikipedia.org For instance, a QSAR model could predict the androgen receptor binding affinity of various hydroxylated testosterone derivatives. nih.gov The descriptors used in these models can range from simple 2D properties like molecular weight and logP to more complex 3D descriptors that account for the molecule's shape and electronic properties. nih.govresearchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR methods that have been widely applied to steroids to correlate their 3D steric and electrostatic properties with their binding affinities. nih.govnih.gov

Table 1: Key Aspects of QSAR in Predicting Biological Activity
AspectDescriptionRelevance to this compound Research
Training Set A collection of molecules with experimentally determined biological activities used to build the QSAR model. nih.govIncludes testosterone, this compound, and other hydroxylated analogs with known androgen receptor binding affinities.
Molecular Descriptors Numerical values that characterize the structure and properties of a molecule (e.g., steric, electronic, hydrophobic). nih.govQuantify the impact of the hydroxyl group at the C-2 position on the overall properties of the testosterone scaffold.
Statistical Model A mathematical equation that correlates the molecular descriptors with the biological activity (e.g., multiple linear regression, machine learning algorithms). wikipedia.orgnih.govProvides a predictive equation to estimate the activity of new, unsynthesized hydroxylated androgens.
Model Validation The process of assessing the robustness and predictive power of the QSAR model, often using an external test set of compounds. nih.govEnsures the model can accurately predict the biological activity of novel this compound analogs.

Designing Novel Analogs for Targeted Research

A significant application of QSAR modeling is the rational design of novel analogs with specific, targeted biological activities. nih.gov Once a predictive QSAR model is established, it can be used to guide the structural modification of a lead compound, such as this compound, to enhance its desired properties or introduce new functionalities. nih.gov For example, if a QSAR model indicates that increased electronegativity at a certain position enhances activity, researchers can design new analogs with electron-withdrawing groups at that position. researchgate.net

This in silico design process allows for the exploration of a vast chemical space without the need for extensive and costly synthesis and testing of every compound. By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. medcraveonline.com This approach has been used to design novel androgen receptor antagonists, demonstrating the power of molecular modeling in creating compounds with improved therapeutic potential. sci-hub.shop

In Silico Screening and Rational Design of Enzymes for 2-Hydroxylation

The regioselective hydroxylation of steroids, such as the conversion of testosterone to this compound, is a challenging chemical transformation. researchgate.net Cytochrome P450 (CYP) enzymes are often employed as biocatalysts for these reactions due to their ability to perform site-selective C-H oxidation. nih.govnih.gov Computational methods, including in silico screening and rational design, are increasingly being used to discover and engineer enzymes with improved efficiency and selectivity for 2-hydroxylation. nih.govresearchgate.net

Rational design involves using knowledge of an enzyme's three-dimensional structure and catalytic mechanism to introduce specific mutations that enhance its properties. nih.govresearchgate.net Molecular dynamics (MD) simulations and crystallographic analysis can guide this process by providing insights into substrate binding and the catalytic cycle. rsc.org For instance, the structure of CYP154C2 from Streptomyces avermitilis bound to testosterone has been solved, enabling the structure-guided design of mutants with significantly improved 2α-hydroxylation efficiency. nih.govnih.govresearchgate.net

In one study, mutants of CYP154C2, specifically L88F/M191F and M191F/V285L, showed an 8.9-fold and 7.4-fold increase in the conversion rate of testosterone, respectively, while maintaining high selectivity for the 2α-position. nih.govresearchgate.net Similarly, rational engineering of the H2O2 tunnel in a P450 enzyme led to an 80-fold enhancement in catalytic efficiency for testosterone hydroxylation, with 2β-hydroxytestosterone being the predominant product. rsc.org

Table 2: Examples of Rationally Designed Enzymes for Testosterone Hydroxylation
EnzymeMutation(s)SubstratePrimary ProductImprovement in Catalytic Efficiency/Conversion RateReference
CYP154C2L88F/M191FTestosterone2α-Hydroxytestosterone8.9-fold increase in conversion rate nih.govresearchgate.net
CYP154C2M191F/V285LTestosterone2α-Hydroxytestosterone7.4-fold increase in conversion rate nih.govresearchgate.net
CYP105D18F184A/F191A/E196ATestosterone2β-Hydroxytestosterone (81%)~80-fold enhancement in kcat/Km rsc.org

These computational approaches provide an effective strategy for developing efficient biocatalysts for the specific 2-hydroxylation of steroids, facilitating their application in the biosynthesis of steroid-based drugs. nih.govresearchgate.net

Future Directions and Research Opportunities

Elucidating Underexplored Enzymatic Regulators of 2-Hydroxytestosterone Formation

The formation of this compound is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly members of the CYP3A subfamily. ebi.ac.uk However, the complete enzymatic landscape and its regulation are not fully understood. Future research should aim to:

Identify Novel Catalysts: While CYP3A4, CYP3A5, and CYP3A7 are known to produce 2α- and 2β-hydroxytestosterone, the potential role of other CYP isozymes or entirely different enzyme families (e.g., non-CYP oxidoreductases) in specific tissues or conditions remains an open question. nih.govdrugbank.com For instance, bacterial enzymes like CYP105D18 have demonstrated the ability to regioselectively hydroxylate testosterone (B1683101) to 2β-hydroxytestosterone, suggesting that a broader range of enzymatic activities could be relevant. nih.gov

Investigate Regulatory Mechanisms: The expression and activity of CYP enzymes are influenced by genetic polymorphisms, hormonal signaling, and exposure to xenobiotics. nih.gov Transcriptional and post-transcriptional regulation of the enzymes responsible for this compound production is a critical area for investigation. Studies exploring how factors like growth hormone or disease states such as hypothyroidism alter the expression of these enzymes could provide significant insights. frontiersin.orgnih.gov

Explore Tissue-Specific Metabolism: The relative contribution of different enzymes to this compound formation likely varies between tissues, such as the liver, prostate, and adrenal glands. nih.govnih.gov Characterizing this tissue-specific metabolism is essential for understanding the localized physiological and pathological roles of this steroid metabolite.

Table 1: Key Enzymes in Testosterone Hydroxylation and Future Research Areas
Enzyme FamilyKnown EnzymesPrimary ProductsUnderexplored Areas & Research Opportunities
Cytochrome P450 (Human)CYP3A4, CYP3A5, CYP3A7, CYP2C9, CYP2C192α-OH-T, 2β-OH-T, 6β-OH-T, 16α-OH-T- Role of other CYP families (e.g., CYP2C) in 2-hydroxylation. drugbank.com
  • Impact of genetic variants on enzyme kinetics and product ratios. nih.gov
  • Regulation by nuclear receptors and signaling pathways.
  • Cytochrome P450 (Bacterial)CYP105D18, BM3 Variants2β-OH-T, 15β-OH-T- Screening for novel bacterial CYPs with unique regioselectivity.
  • Enzyme engineering to optimize production for research standards. nih.gov
  • Hydroxysteroid Dehydrogenases (HSDs)HSD17B family, 3β-HSDPrimarily interconversion of steroids (e.g., Androstenedione (B190577) to Testosterone)- Potential secondary hydroxylating activities under specific conditions.
  • Role in precursor supply for this compound formation. mdpi.comresearchgate.netnih.gov
  • Advanced Mechanistic Studies on this compound Signaling Pathways

    The biological function of this compound is intrinsically linked to its interaction with cellular signaling pathways. While it is a metabolite of testosterone, its own signaling properties are poorly defined. Key research opportunities include:

    Receptor Binding and Activation: A primary question is whether this compound acts as an agonist, antagonist, or modulator of the androgen receptor (AR). nih.gov Detailed studies are needed to characterize its binding affinity and the subsequent conformational changes in the AR. It is crucial to determine if it promotes or inhibits the N/C terminal interaction and the recruitment of coactivator or corepressor proteins. epa.gov

    AR-Independent Pathways: The possibility of this compound acting through pathways independent of the AR must be considered. This could involve other nuclear receptors, membrane-bound receptors, or direct modulation of enzymatic activities.

    Downstream Target Gene Analysis: Once the receptor interactions are clarified, identifying the downstream genes and proteins regulated by this compound is the next logical step. Transcriptomic and proteomic analyses in response to this compound exposure in relevant cell models (e.g., prostate, liver, muscle cells) can reveal its specific cellular functions. researchgate.netnih.gov This will help elucidate its role in processes such as cell growth, differentiation, and metabolism. longdom.orgmdpi.com

    Development of Enhanced Analytical Methods for Complex Biological Matrices

    Accurate measurement of this compound in biological samples like plasma, serum, urine, and tissue is fundamental to understanding its physiological concentrations and roles. researchgate.net While mass spectrometry-based methods are the gold standard, there is room for improvement.

    Improving Sensitivity and Specificity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) is critical, as endogenous levels of this compound may be very low. This involves optimizing sample extraction, derivatization techniques to enhance ionization, and using high-resolution mass spectrometry.

    High-Throughput Analysis: For large-scale clinical and epidemiological studies, creating robust, automated, and high-throughput analytical workflows is essential. This would enable the screening of large sample cohorts to associate this compound levels with various physiological and pathological states.

    Matrix Effect Mitigation: Biological matrices are complex and can interfere with accurate quantification. Future work should focus on developing novel sample preparation techniques, such as advanced solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols, to minimize matrix effects and improve recovery. researchgate.net

    Table 2: Comparison of Analytical Techniques for Steroid Metabolite Analysis
    TechniqueCommon ApplicationAdvantagesFuture Development Opportunities
    LC-MS/MSQuantification of multiple steroids in plasma, serum, urineHigh specificity and sensitivity; suitable for multiplexing.- Novel derivatization strategies for enhanced sensitivity.
  • Miniaturization for smaller sample volumes.
  • Improved methods for resolving isomeric metabolites.
  • GC-MSComprehensive steroid profiling in urineExcellent chromatographic resolution; extensive spectral libraries.- Faster run times through advanced column technologies.
  • Simplified derivatization protocols.
  • UPC²-MS/MSAnalysis of adrenal and prostate steroidsSuperior resolution for complex mixtures and isomers. nih.gov- Broader application to other biological matrices.
  • Method development for a wider range of steroid metabolites.
  • ImmunoassaysRapid screening of single hormonesHigh throughput, cost-effective.- Development of highly specific antibodies for this compound to reduce cross-reactivity.

    Integration of Multi-Omics Data with this compound Research

    A systems biology approach is necessary to fully comprehend the role of this compound. isaaa.org Integrating data from various "omics" platforms can provide a holistic view of its synthesis, signaling, and functional impact. nih.govresearchgate.net

    Proteogenomics: This approach connects genomic data (e.g., SNPs in CYP genes) with proteomic data (enzyme expression levels) and metabolomic data (this compound levels). metwarebio.com This can reveal how genetic variations translate into functional differences in steroid metabolism.

    Transcriptomics and Metabolomics: Combining transcriptomic analysis of steroidogenic tissues with steroid metabolome profiling can identify regulatory networks. frontiersin.orgnih.gov For example, researchers can correlate the expression of specific transcription factors with the levels of enzymes that produce this compound and the resulting metabolite concentrations. nih.gov

    Pathway and Network Analysis: The integrated multi-omics datasets can be used to construct biological networks and pathways. nih.gov This can help visualize the complex interactions between the genes, proteins, and metabolites involved in this compound biology and predict its impact on cellular function.

    Computational Strategies for Comprehensive Steroid Metabolome Mapping Involving this compound

    Computational and in silico modeling provides powerful tools to predict and understand the complex dynamics of steroid metabolism.

    Mechanistic Modeling of Steroidogenesis: Developing and refining computational models of the entire steroidogenic pathway can help predict how perturbations (e.g., enzyme inhibition or genetic mutations) affect the flux towards this compound formation. mdpi.com These models can simulate the dynamic interplay between different enzymes and precursors.

    Molecular Docking and Simulation: In silico docking studies can be used to predict the binding affinity of this compound to the androgen receptor and other potential protein targets. jst.go.jp Molecular dynamics simulations can further explore the stability of these interactions and the resulting conformational changes, providing mechanistic hypotheses for experimental validation.

    Machine Learning for Metabolome Analysis: Applying machine learning algorithms to large steroid metabolomics datasets can identify complex patterns and signatures that include this compound. researchgate.net This can help in classifying disease states or predicting treatment responses based on subtle changes in the steroid profile.

    Table 3: Computational Approaches in Steroid Research
    Computational StrategyObjectiveApplication to this compound
    Mechanistic ModelingSimulate the entire steroid synthesis pathway.Predict shifts in this compound production in response to genetic or chemical perturbations.
    Molecular DockingPredict binding of a ligand to a receptor.Assess the potential interaction of this compound with the androgen receptor and other nuclear receptors. jst.go.jp
    Quantitative Structure-Activity Relationship (QSAR)Relate chemical structure to biological activity.Predict the androgenic or other biological activities of this compound and related metabolites.
    Machine Learning / AIIdentify patterns in large, complex datasets.Discover correlations between this compound levels and disease phenotypes from multi-omics data. researchgate.net

    Q & A

    Q. How should interdisciplinary teams collaborate to study this compound’s dual roles in endocrinology and immunology?

    • Methodological Answer : Establish shared data repositories (e.g., LabArchives) for real-time updates. Design experiments with modular workflows: endocrine teams focus on receptor activation assays, while immunology groups assess cytokine profiles. Use joint statistical models to integrate datasets and identify cross-disciplinary correlations .

    Key Considerations

    • Data Reproducibility : Document experimental parameters (e.g., buffer pH, incubation times) in supplemental materials to enable replication .
    • Conflict Resolution : Use open-access platforms like Zenodo to share raw data and facilitate peer validation .
    • Safety Compliance : Reference OSHA and institutional guidelines in all procedural descriptions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.